molecular formula C14H16O B1668118 2-Butoxynaphthalene CAS No. 10484-56-7

2-Butoxynaphthalene

Cat. No. B1668118
Key on ui cas rn: 10484-56-7
M. Wt: 200.28 g/mol
InChI Key: CDMIQAIIIBPTRK-UHFFFAOYSA-N
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Patent
US07235343B2

Procedure details

In 100 g of ethanol were dissolved 50 g (0.347 mol) of 2-naphthol and 14.6 g (0.364 mol) of sodium hydroxide. Under reflux, 50 g (0.364 mol) of n-butyl bromide was added to the solution, which was refluxed for a further 4 hours. To the reaction solution were added 200 g of water and 4 g of sodium hydroxide. The organic layer thus separated, 75 g, was distilled in vacuo, obtaining 59 g of 2-n-butoxynaphthalene. The distillate (liquid) solidified when allowed to stand at room temperature.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[OH-].[Na+].[CH2:14](Br)[CH2:15][CH2:16][CH3:17].O>C(O)C>[CH2:14]([O:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)[CH2:15][CH2:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCC)Br
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
14.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for a further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic layer thus separated
DISTILLATION
Type
DISTILLATION
Details
75 g, was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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